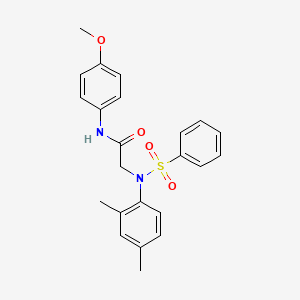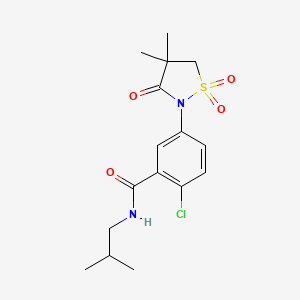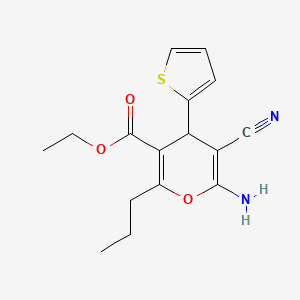![molecular formula C20H12ClF3N2O4 B4994159 N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4994159.png)
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide, commonly known as NTB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. NTB belongs to the class of N-phenyl benzamides and is known for its selective inhibition of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Mecanismo De Acción
NTB selectively inhibits N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide by binding to the channel's intracellular domain. This binding prevents the activation of this compound by various stimuli, such as heat, capsaicin, and acid. The inhibition of this compound by NTB has been shown to reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
The inhibition of this compound by NTB has been shown to have various biochemical and physiological effects. These effects include the reduction of pain and inflammation, the regulation of body temperature, and the modulation of neurotransmitter release. NTB has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTB has several advantages for lab experiments, including its selective inhibition of N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide and its ability to reduce pain and inflammation. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on NTB. These include the development of more potent and selective N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide inhibitors, the investigation of the role of this compound in various diseases, and the exploration of the potential therapeutic applications of NTB in humans. Additionally, the effects of NTB on other TRP channels and ion channels should be investigated to gain a better understanding of its mechanism of action.
Métodos De Síntesis
NTB can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base and a coupling agent. The resulting intermediate is then coupled with 2-chlorobenzoyl chloride to yield the final product, NTB.
Aplicaciones Científicas De Investigación
The selective inhibition of N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide by NTB has been of significant interest in scientific research due to the potential therapeutic applications of this compound. This compound is a non-selective cation channel that is involved in the transmission of pain signals. It is also involved in the regulation of body temperature, inflammation, and the release of neurotransmitters.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O4/c21-14-6-2-3-7-15(14)25-19(27)13-5-1-4-8-17(13)30-18-10-9-12(20(22,23)24)11-16(18)26(28)29/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFCUFFATXTFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R*,3R*)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-azaspiro[4.6]undecan-3-one](/img/structure/B4994083.png)
![N-[2-(1-piperidinyl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)
![5'-benzyl 3'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4994097.png)

![4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B4994115.png)
![N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4994126.png)
![(2,4-dinitrophenyl)(3-{[(6-iodo-1,3-benzodioxol-5-yl)methylene]amino}-4-methylphenyl)amine](/img/structure/B4994132.png)


![5-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4994143.png)
![N-(3,4-difluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B4994150.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4994153.png)
![N-(3,4-difluorobenzyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4994163.png)